molecular formula C9H17NO4 B582957 tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 150986-62-2

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B582957
CAS No.: 150986-62-2
M. Wt: 203.238
InChI Key: MAXQBMZDVBHSLW-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with two hydroxyl groups and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: The introduction of hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring can be achieved through various hydroxylation reactions. One common method involves the use of osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine derivative, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of ethers, thioethers, or amines.

Scientific Research Applications

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of chiral drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties and reactivity.

Mechanism of Action

The mechanism by which tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708763
Record name tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150986-62-2
Record name tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.